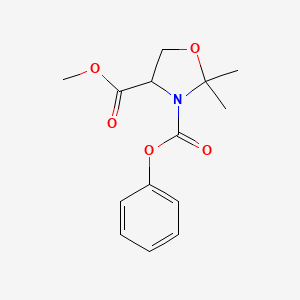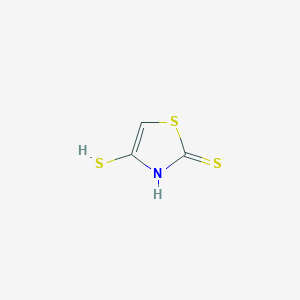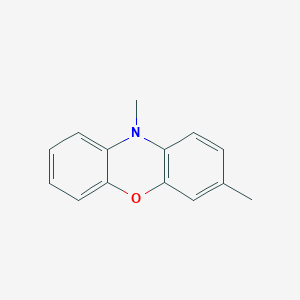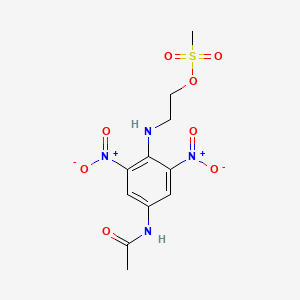
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of acetamido, dinitroanilino, and methanesulfonate groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. This is followed by acylation to form the acetamido group and subsequent sulfonation to attach the methanesulfonate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The acetamido and dinitroanilino groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The methanesulfonate group enhances the compound’s solubility and reactivity, facilitating its biological and chemical interactions .
Vergleich Mit ähnlichen Verbindungen
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate can be compared with similar compounds such as:
- 2-(4-Acetamido-2,6-dinitroanilino)ethyl sulfate
- 2-(4-Acetamido-2,6-dinitroanilino)ethyl phosphate
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The methanesulfonate group in this compound provides unique solubility and reactivity properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
835627-56-0 |
|---|---|
Molekularformel |
C11H14N4O8S |
Molekulargewicht |
362.32 g/mol |
IUPAC-Name |
2-(4-acetamido-2,6-dinitroanilino)ethyl methanesulfonate |
InChI |
InChI=1S/C11H14N4O8S/c1-7(16)13-8-5-9(14(17)18)11(10(6-8)15(19)20)12-3-4-23-24(2,21)22/h5-6,12H,3-4H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
GPONUPPISLPPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])NCCOS(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


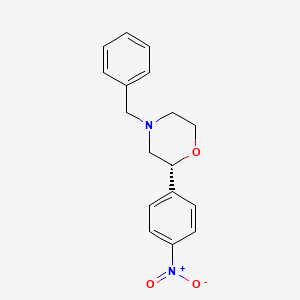

![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
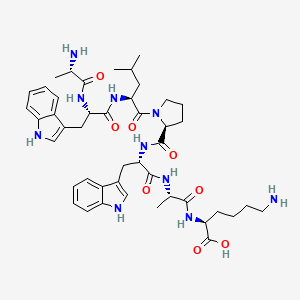
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
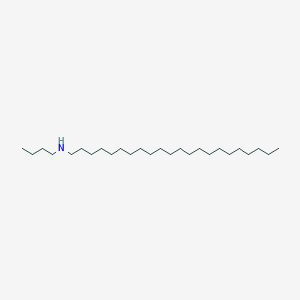
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
